1-Oxo-1-phenylbutan-2-yl 6-methyl-2-phenylquinoline-4-carboxylate
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Overview
Description
1-Oxo-1-phenylbutan-2-yl 6-methyl-2-phenylquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Oxo-1-phenylbutan-2-yl 6-methyl-2-phenylquinoline-4-carboxylate involves multiple steps. One common synthetic route starts with the preparation of quinoline-4-carboxylic acid derivatives. The process typically involves the following steps:
Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.
Doebner Reaction: The initial step involves the Doebner reaction, where aniline reacts with 2-nitrobenzaldehyde and pyruvic acid to form the quinoline core.
Amidation and Reduction: The intermediate product undergoes amidation and reduction to introduce the necessary functional groups.
Acylation and Amination: The final steps involve acylation and amination to yield the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Oxo-1-phenylbutan-2-yl 6-methyl-2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
1-Oxo-1-phenylbutan-2-yl 6-methyl-2-phenylquinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: Quinoline derivatives are known for their antimalarial, anticancer, and antibacterial properties.
Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Oxo-1-phenylbutan-2-yl 6-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, altering cellular signaling pathways and leading to therapeutic effects .
Comparison with Similar Compounds
1-Oxo-1-phenylbutan-2-yl 6-methyl-2-phenylquinoline-4-carboxylate can be compared with other quinoline derivatives:
1-Oxo-1-phenylbutan-2-yl 2-phenylquinoline-4-carboxylate: This compound has a similar structure but with a different substitution pattern on the quinoline ring.
(2S)-1-oxo-1-phenylpropan-2-yl 6-methyl-2-phenylquinoline-4-carboxylate: This compound differs in the stereochemistry and the length of the alkyl chain.
The unique substitution pattern and functional groups in this compound contribute to its distinct chemical and biological properties.
Properties
CAS No. |
355429-72-0 |
---|---|
Molecular Formula |
C27H23NO3 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(1-oxo-1-phenylbutan-2-yl) 6-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C27H23NO3/c1-3-25(26(29)20-12-8-5-9-13-20)31-27(30)22-17-24(19-10-6-4-7-11-19)28-23-15-14-18(2)16-21(22)23/h4-17,25H,3H2,1-2H3 |
InChI Key |
LAWWMXLMTCAGAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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